Oxymatrine

Beschreibung

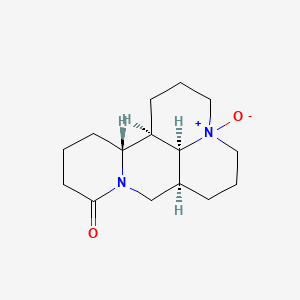

Origin and Context within Natural Product Research

Oxymatrine is predominantly isolated from the dried roots of Sophora flavescens Aiton, a plant deeply rooted in traditional Chinese and Japanese medicine, where it is known as "Kushen". researchgate.netwikipedia.orgontosight.ainih.govchemfaces.comnih.govnih.govme-pedia.org This plant is a member of the Fabaceae family and has been traditionally used for various ailments, including those related to dampness, heat, and itching. researchgate.netnih.govnih.gov this compound belongs to the class of quinolizidine (B1214090) alkaloids and is structurally closely related to matrine (B1676216), differing by the presence of an N-oxide group. researchgate.netwikipedia.org The isolation and study of such alkaloids from medicinal plants form a significant part of natural product research, seeking to identify, characterize, and evaluate the biological properties of compounds responsible for the plants' therapeutic uses. Sophora flavescens is known to contain over 200 chemical compounds, with this compound being recognized as one of its most important bioactive constituents. nih.gov

Evolution of this compound Research Fields

The trajectory of this compound research has evolved significantly over time. Initially, studies likely focused on the isolation and structural elucidation of the compound from its plant sources. Following its identification, research expanded to investigate the various biological activities suggested by its traditional uses. Over the past two decades, there has been a notable increase in English-written studies focusing on this compound, indicating a growing global interest in its properties. nih.govacs.org This evolution has led to the exploration of this compound's effects across a broad spectrum of research fields. Early and consistently popular areas of investigation have included its potential anticancer and anti-inflammatory properties. nih.govacs.orgresearchgate.net The research has diversified to encompass a wide range of organ- and tissue-protective effects, reflecting a deeper understanding of its multifaceted mechanisms of action. nih.govacs.org

Current Research Landscape and Significance

The current research landscape surrounding this compound is characterized by diverse and ongoing investigations into its various biological activities and underlying mechanisms. Significant research efforts are concentrated on its potential in areas such as antiviral, antifibrosis, anti-inflammatory, and anticancer effects. researchgate.netwikipedia.orgontosight.ainih.govchemfaces.comnih.govnih.govmedchemexpress.commdpi.comresearchgate.netfrontiersin.org Studies are also exploring its impact on the immune system and its protective effects on various organs and tissues, including the liver, heart, and nervous system. researchgate.netwikipedia.orgnih.govmedchemexpress.comresearchgate.netfrontiersin.orgnih.govfrontiersin.org Research is particularly active in China and other East Asian countries, integrating both traditional medicinal perspectives and modern scientific approaches. nih.govacs.orgpatsnap.com The significance of current this compound research lies in its potential to yield novel therapeutic strategies for a range of challenging diseases, driven by the identification of its diverse pharmacological properties and the elucidation of the complex molecular pathways it modulates.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPBINOPNYFXID-JARXUMMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCC[N@+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in methanol, Soluble in ethanol | |

| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, White dice from crystal | |

CAS No. |

16837-52-8 | |

| Record name | Oxymatrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymatrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85U4C366QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C | |

| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Detailed Research Findings

Anti-inflammatory Actions

Preclinical studies have elucidated several mechanisms by which this compound exerts its anti-inflammatory effects, including the modulation of inflammatory pathways and the suppression of pro-inflammatory mediators.

Research indicates that this compound positively affects inflammatory bowel disease (IBD) in animal models. A systematic review and meta-analysis of 12 preclinical studies found that this compound intervention significantly decreased several indicators of disease activity in IBD animal models. These included the disease activity index (DAI), histopathological score (HS), and the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). frontiersin.orgnih.govresearchgate.netnih.gov Furthermore, this compound reduced nuclear factor-κB (NF-κB) and myeloperoxidase (MPO) activity. frontiersin.orgnih.govresearchgate.netnih.gov Beyond reducing inflammation, this compound treatment also led to an increase in colon length and improved the expression levels of tight junction proteins, specifically zonula occludens-1 (ZO-1) and occludin, suggesting a protective effect on the intestinal barrier. frontiersin.orgnih.govresearchgate.net Studies suggest that the anti-inflammatory mechanism in IBD models involves the reduction of IL-6, IL-1β, TNF-α, and NF-κB levels in colon tissue, highlighting the critical role of NF-κB regulation in this context. frontiersin.org Experimental evidence also indicates that this compound can alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis by modulating the PI3K/AKT signaling pathway, reducing inflammation and tissue damage. nih.gov Additionally, this compound has been shown to potentially repair the intestinal immune system by increasing CD4+ T cells in colonic tissues and reducing pro-inflammatory cytokine secretion. nih.gov

Table 1: Effects of this compound on Inflammatory Markers and Histopathology in IBD Animal Models

| Marker/Parameter | Effect of this compound Treatment (vs. Control) | Key Findings |

| Disease Activity Index (DAI) | Significantly decreased | Reduced overall disease severity. frontiersin.orgnih.govresearchgate.netnih.gov |

| Histopathological Score (HS) | Significantly decreased | Less tissue damage and inflammation observed in the colon. frontiersin.orgnih.govresearchgate.netnih.gov |

| IL-6 Levels | Significantly decreased | Reduction in a key pro-inflammatory cytokine. frontiersin.orgnih.govresearchgate.netnih.gov |

| IL-1β Levels | Significantly decreased | Reduction in a key pro-inflammatory cytokine. frontiersin.orgnih.govresearchgate.netnih.gov |

| TNF-α Levels | Significantly decreased | Reduction in a key pro-inflammatory cytokine. frontiersin.orgnih.govresearchgate.netnih.gov |

| NF-κB Activity | Significantly decreased | Inhibition of a central pro-inflammatory transcription factor. frontiersin.orgnih.govresearchgate.netnih.gov |

| MPO Activity | Significantly decreased | Reduced neutrophil infiltration, an indicator of inflammation. frontiersin.orgnih.govresearchgate.netnih.gov |

| Colon Length | Extended | Suggests reduced inflammation and damage. frontiersin.orgnih.govresearchgate.net |

| ZO-1 Expression | Improved level | Enhanced intestinal barrier integrity. frontiersin.orgnih.govresearchgate.net |

| Occludin Expression | Improved level | Enhanced intestinal barrier integrity. frontiersin.orgnih.govresearchgate.net |

Preclinical studies in rodent models of rheumatoid arthritis (RA) have indicated that this compound possesses protective effects. researchgate.netspandidos-publications.com In rats with collagen-induced arthritis (CIA), this compound treatment significantly reduced the severity of the condition, evidenced by markedly abrogated paw swelling, reduced arthritic scores, and decreased synovial hyperplasia. researchgate.netspandidos-publications.com this compound also mitigated the increased loss in body weight observed in CIA rats. researchgate.netspandidos-publications.com Mechanistically, this compound significantly reduced the production of pro-inflammatory cytokines, including TNF-α and IL-17A. researchgate.netspandidos-publications.com Furthermore, it modulated the imbalance between regulatory T (Treg) and T helper (Th) 17 cells by upregulating FOXP3 and downregulating RORγt in CIA rats. researchgate.netspandidos-publications.com These findings suggest that this compound may act as an immunosuppressive and cartilage-protective agent in RA. researchgate.netspandidos-publications.com

Table 2: Effects of this compound on Disease Markers in Collagen-Induced Arthritis (CIA) Rats

| Marker/Parameter | Effect of this compound Treatment (vs. CIA Model Group) | Key Findings |

| Paw Swelling | Relieved/Markedly abrogated | Reduced inflammation and edema in the joints. researchgate.netspandidos-publications.com |

| Arthritic Scores | Significantly decreased | Lower clinical severity of arthritis. researchgate.netspandidos-publications.com |

| Synovial Hyperplasia | Markedly abrogated | Reduced thickening of the synovial membrane. researchgate.netspandidos-publications.com |

| Body Weight Loss | Increased/Mitigated increased loss | Improved general health status. researchgate.netspandidos-publications.com |

| TNF-α Production | Significantly reduced | Decreased levels of a key pro-inflammatory cytokine. researchgate.netspandidos-publications.com |

| IL-17A Production | Significantly reduced | Decreased levels of a key pro-inflammatory cytokine involved in autoimmunity. researchgate.netspandidos-publications.com |

| FOXP3 (Treg marker) | Upregulated | Favors regulatory T cell activity. researchgate.netspandidos-publications.com |

| RORγt (Th17 marker) | Downregulated | Inhibits Th17 cell differentiation. researchgate.netspandidos-publications.com |

This compound has shown protective effects in experimental models of spinal cord injury (SCI) in rats, which involve significant inflammation. researchgate.netnih.govnih.gov Studies indicate that this compound treatment can significantly reduce the lesion size following SCI. researchgate.netnih.gov Furthermore, it promotes the survival of motor neurons and attenuates motor dysfunction. researchgate.netnih.gov The neuroprotective effects of this compound in SCI models are suggested to be related to its ability to attenuate oxidative stress, inflammatory responses, and cellular apoptosis. nih.gov this compound has been shown to regulate pro-inflammatory cytokines and reduce the levels of Toll-like receptor 4 (TLR-4) and NF-κB in a concentration-dependent manner after SCI. nih.gov The mitogen-activated protein kinase (MAPK) pathway was also regulated by this compound in this context. nih.gov

Table 3: Effects of this compound on Outcomes in Spinal Cord Injury Models

| Marker/Parameter | Effect of this compound Treatment (vs. SCI Model Group) | Key Findings |

| Lesion Size | Significantly reduced | Less tissue damage at the injury site. researchgate.netnih.gov |

| Motor Neuron Survival | Promoted | Improved survival of neurons critical for motor function. researchgate.netnih.gov |

| Motor Dysfunction | Attenuated | Improved functional recovery. researchgate.netnih.gov |

| Oxidative Stress Markers | Attenuated | Reduced cellular damage from reactive species. nih.gov |

| Inflammatory Response | Attenuated | Reduced overall inflammatory activity. nih.gov |

| Cellular Apoptosis | Reduced | Decreased programmed cell death. nih.gov |

| Pro-inflammatory Cytokines | Regulated/Reduced levels | Modulation of inflammatory signaling molecules. nih.gov |

| TLR-4 Levels | Reduced | Downregulation of a key receptor involved in inflammation. nih.gov |

| NF-κB Levels | Reduced | Inhibition of a central pro-inflammatory transcription factor. nih.gov |

| MAPK Pathway Activation | Regulated | Modulation of signaling pathways involved in inflammation. nih.gov |

This compound has demonstrated the ability to inhibit the activation of microglia, which are key immune cells in the central nervous system involved in neuroinflammation. nih.govnih.govfrontiersin.org Studies using lipopolysaccharide (LPS)-activated BV2 microglial cells, a common in vitro model for neuroinflammation, showed that this compound inhibited the production and release of inflammatory mediators. nih.govnih.govfrontiersin.org This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and IL-6 production. nih.govnih.gov this compound also attenuated the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the production of inflammatory mediators. nih.gov The mechanisms underlying these effects involve the inhibition of key signaling pathways, including the suppression of I-κBα phosphorylation in the cytosol, decreased nuclear levels of p65 (a subunit of NF-κB), and the blocking of the ERK, p38, and JNK MAPK pathways in LPS-stimulated BV2 cells in a dose-dependent manner. nih.govplos.org Further research suggests that this compound may inhibit microglial activation via the HSP60-TLR4 signaling pathway. nih.gov It decreased the expression and release of heat shock protein 60 (HSP60) by LPS-activated BV2 cells and suppressed the expression of heat shock factor 1, the transcription factor for HSP60. nih.gov this compound also inhibited LPS-induced expression of TLR-4 and suppressed the levels of myeloid differentiation factor (MYD)88 and caspase-3. nih.gov These findings suggest that this compound's neuroprotective effects may be attributed to the inhibition of the HSP60-TLR-4-MYD88-NF-κB pathway. nih.gov

Table 4: Effects of this compound on Inflammatory Markers and Pathways in Activated Microglia (In Vitro)

| Marker/Pathway | Effect of this compound Treatment (vs. LPS-stimulated) | Key Findings |

| NO Production | Inhibited | Reduced production of a key inflammatory mediator. nih.gov |

| PGE2 Production | Inhibited | Reduced production of a key inflammatory mediator. nih.gov |

| TNF-α Production/Release | Inhibited/Markedly attenuated | Decreased levels of a key pro-inflammatory cytokine. nih.govnih.govfrontiersin.org |

| IL-1β Production/Release | Inhibited/Markedly attenuated | Decreased levels of a key pro-inflammatory cytokine. nih.govnih.govfrontiersin.org |

| IL-6 Production/Release | Inhibited/Markedly attenuated | Decreased levels of a key pro-inflammatory cytokine. nih.govnih.govfrontiersin.org |

| iNOS mRNA Levels | Attenuated | Reduced expression of an enzyme producing NO. nih.gov |

| COX-2 mRNA Levels | Attenuated | Reduced expression of an enzyme producing PGE2. nih.gov |

| I-κBα Phosphorylation | Suppressed | Inhibits NF-κB activation. nih.gov |

| Nuclear p65 Levels | Decreased | Reduced translocation of NF-κB subunit to the nucleus. nih.gov |

| ERK Phosphorylation | Blocked/Inhibited | Inhibition of a key MAPK pathway. nih.govplos.org |

| p38 MAPK Phosphorylation | Blocked/Inhibited | Inhibition of a key MAPK pathway. nih.govplos.org |

| JNK Phosphorylation | Blocked/Inhibited | Inhibition of a key MAPK pathway. nih.govplos.org |

| HSP60 Expression/Release | Decreased/Inhibited | Reduced levels of a protein involved in inflammation signaling. nih.gov |

| HSP1 Expression | Suppressed | Reduced levels of the transcription factor for HSP60. nih.gov |

| TLR-4 Expression | Inhibited | Downregulation of a key receptor involved in inflammation. nih.gov |

| MYD88 Levels | Suppressed | Reduced levels of an adaptor protein in TLR signaling. nih.gov |

| Caspase-3 Levels | Suppressed/Reduced levels | Modulation of a protein involved in apoptosis and inflammation. nih.gov |

| HMGB1/TLR4/NF-κB Pathway | Inhibited | Suppression of a key neuroinflammatory pathway. frontiersin.org |

Experimental studies have investigated the protective effects of this compound against acute pancreatitis (AP) in animal models. In a rat model of L-arginine-induced AP, this compound significantly reduced several markers of pancreatic injury and inflammation. nih.gov These included decreased plasma levels of amylase and D-lactic acid, reduced serum activity of diamine oxidase and lipase, and diminished pancreatic myeloperoxidase activity. nih.gov this compound also significantly reduced tumor necrosis factor alpha concentration in plasma. nih.gov Furthermore, this compound demonstrated potential in protecting against AP-associated intestinal barrier injury by upregulating claudin-1. nih.gov Another study in L-arginine-induced AP in rats and intestinal cells showed that this compound inhibited the increase of pro-inflammatory cytokines TNF-α, IL-6, IL-1β, IL-17A, IL-17F, and IFN-γ induced by L-arginine. nih.gov This effect was observed in both pancreatic AR42J cells and intestinal IEC-6 cells. nih.gov this compound also inhibited L-arginine-stimulated acute pancreatitis and intestinal damage by regulating Th1/Th17 cytokines and suppressing MAPK/Akt/NF-κB and claudins signaling pathways. researchgate.net Research also suggests that this compound protects against severe acute pancreatitis by inhibiting the excessive formation of neutrophil extracellular traps (NETs) via the LFA-1/PKC/ROS pathway in neutrophils. curie.fr

Table 5: Effects of this compound on Markers in L-arginine-induced Acute Pancreatitis Models

| Marker/Parameter | Effect of this compound Treatment (vs. AP Model Group) | Key Findings |

| Plasma Amylase | Significantly reduced | Reduced a key indicator of pancreatic damage. nih.gov |

| Plasma D-lactic acid | Significantly reduced | Reduced a marker of intestinal barrier dysfunction. nih.gov |

| Serum Diamine Oxidase Activity | Significantly reduced | Reduced a marker of intestinal barrier injury. nih.gov |

| Serum Lipase Activity | Significantly reduced | Reduced a key indicator of pancreatic damage. nih.gov |

| Pancreatic MPO Activity | Significantly reduced | Reduced neutrophil infiltration in the pancreas. nih.gov |

| Plasma TNF-α Concentration | Significantly reduced | Reduced a key pro-inflammatory cytokine. nih.gov |

| Claudin-1 Expression | Increased/Upregulated | Improved intestinal barrier integrity. nih.gov |

| Intestinal TNF-α, IL-6, IL-1β | Inhibited increase | Reduced pro-inflammatory cytokine levels in intestinal cells. nih.gov |

| Intestinal IL-17A, IL-17F, IFN-γ | Inhibited increase | Reduced pro-inflammatory cytokine levels in intestinal cells. nih.gov |

| MAPK/Akt/NF-κB Signaling | Suppressed | Inhibition of key inflammatory signaling pathways. researchgate.net |

| NETs Formation (in neutrophils) | Inhibited excessive formation | Reduced neutrophil extracellular trap formation. curie.fr |

Studies using murine models of lupus nephritis (LN), a severe form of systemic lupus erythematosus (SLE), have shown that this compound can ameliorate symptoms. mdpi.comnih.govresearchgate.netscispace.com In MRL/lpr mice, a common model for LN, this compound treatment alleviated splenomegaly, proteinuria, and inflammation. mdpi.com this compound effectively attenuated the nephritis symptoms by improving renal function, reducing immune complex (IC) deposition, and suppressing inflammation. mdpi.com Findings suggest that this compound exerts its therapeutic effects by inhibiting the expression of Yin Yang 1 (YY1), a transcription factor found to be significantly upregulated in the kidneys of LN patients. mdpi.comnih.govresearchgate.netscispace.com this compound targets the YY1/IL-6/STAT3 signaling pathway. mdpi.comnih.govresearchgate.netscispace.com In cell models simulating renal inflammation, this compound reduced YY1 expression and inhibited the secretion of inflammatory factors, thereby diminishing inflammation. mdpi.comnih.govresearchgate.netscispace.com The interaction of this compound with YY1, leading to its downregulation, appears to be a key mechanism in alleviating LN symptoms. mdpi.comnih.govresearchgate.netscispace.com

Table 6: Effects of this compound on Disease Markers in Murine Lupus Nephritis Models

| Marker/Parameter | Effect of this compound Treatment (vs. LN Model Group) | Key Findings |

| Splenomegaly | Alleviated | Reduced enlargement of the spleen. mdpi.com |

| Proteinuria | Alleviated | Reduced protein levels in urine, indicating improved renal function. mdpi.com |

| Renal Inflammation | Alleviated/Suppressed | Reduced inflammatory cell infiltration and activity in the kidneys. mdpi.com |

| Renal Function | Improved | Better kidney performance. mdpi.com |

| Immune Complex (IC) Deposition | Reduced | Decreased deposition of immune complexes in the kidneys. mdpi.com |

| Inflammatory Factors (in renal tissue) | Decreased production | Reduced levels of pro-inflammatory mediators in the kidneys. mdpi.comnih.govresearchgate.netscispace.com |

| YY1 Expression | Inhibited/Reduced | Downregulation of a key transcription factor in LN pathogenesis. mdpi.comnih.govresearchgate.netscispace.com |

| IL-6/STAT3 Pathway | Targeted/Modulated | Inhibition of a key inflammatory signaling pathway. mdpi.comnih.govresearchgate.netscispace.com |

Amelioration of Acute Pancreatitis in Experimental Models

Antiviral Activities

This compound has been reported to inhibit the replication of various viruses, including Hepatitis B virus (HBV), Hepatitis C virus (HCV), influenza virus, and Enterovirus 71 (EV71) patsnap.com. Its antiviral mechanisms are multifaceted, potentially involving interference with viral entry, inhibition of viral RNA replication, and prevention of viral particle assembly and release patsnap.com.

Inhibition of Hepatitis B Virus Replication

Studies have shown that this compound can inhibit HBV replication in vitro and in vivo nih.govresearchgate.net. In HepG2.2.15 cells, a cell line that stably expresses HBV particles, this compound treatment reduced the production of HBV surface antigen (HBsAg), HBV e antigen (HBeAg), and HBV DNA in the supernatant nih.govnih.govjcpsp.pk. The inhibitory effects were observed to increase with increasing this compound concentration and duration of treatment nih.gov.

Detailed in vitro studies using HepG2.2.15 cells treated with 500 μg/mL of this compound for 2 and 5 days showed significant reductions in various HBV replication intermediates nih.gov.

| HBV Replication Intermediate | Reduction after 2 days (500 μg/mL this compound) | Reduction after 5 days (500 μg/mL this compound) |

| HBsAg (supernatant) | 22.67% | 22.39% |

| HBeAg (supernatant) | 55.34% | 43.97% |

| HBV DNA (supernatant) | 40.75% | 75.32% |

| Intracellular cccDNA | 63.98% | 80.83% |

| Intracellular rcDNA | 34.35% | 39.24% |

In contrast, intracellular pregenomic RNA (pgRNA) showed an increase after this compound treatment, suggesting that this compound might interfere with the packaging of pgRNA into nucleocapsids or inhibit the activity of viral DNA polymerase nih.gov.

Further research into the molecular mechanisms suggests that this compound may inhibit HBV replication by upregulating phosphorylated ERK1/2 protein and downregulating the transcription factors HNF1α and HNF4α, which are essential for viral replication jcpsp.pk.

Efficacy against Hepatitis C Virus

This compound has also demonstrated efficacy against Hepatitis C virus (HCV) in preclinical studies researchgate.netitmonline.orgmedcraveonline.com. Cell culture tests have confirmed the inhibitory effect of this compound on HCV itmonline.orgnatap.org. Compared with vitamins, this compound showed effects on the clearance of HCV RNA in some studies researchgate.net. It has been reported that this compound supplementation inhibited HCV proliferation and antagonized liver fibrosis in patients with chronic hepatitis C medcraveonline.com.

Anti-influenza Virus Activity (e.g., Influenza A Virus, H9N2 Avian Influenza Virus)

This compound exhibits anti-influenza virus activity against various strains, including Influenza A virus (IAV) and H9N2 Avian Influenza Virus (AIV) nih.govmdpi.comresearchgate.net. In vitro studies have shown that this compound possesses excellent anti-IAV activity on multiple IAV strains nih.gov.

Research focusing on H9N2 AIV in pulmonary microvascular endothelial cells (PMVECs) demonstrated that this compound dose-dependently inhibited critical antiviral proteins such as PKR and Mx1 researchgate.netmdpi.com. It also modulated the expression of type I interferons (IFN-α, IFN-β) and key cytokines (IL-6, TNF-α), affecting TLR3 signaling and its downstream elements (NF-κB and IRF-3) researchgate.netmdpi.com. This suggests a dual-action mechanism involving both direct viral inhibition and modulation of the host immune response researchgate.netmdpi.com.

In vivo studies in mice infected with IAV showed that this compound could improve survival rates, reduce lung index, alleviate pulmonary inflammation, decrease lung viral titers, and improve pulmonary histopathological changes nih.govmdpi.com. The mechanism may be linked to its ability to inhibit IAV-induced activations of TLR4, p38 MAPK, and NF-κB pathways nih.gov.

Interference with Enterovirus 71 Replication

This compound has been reported to interfere with the replication of Enterovirus 71 (EV71) patsnap.comnih.gov. While some studies primarily discuss the effects of matrine (B1676216), a closely related alkaloid, on EV71 replication, this compound is also mentioned in the context of antiviral activities against EV71 patsnap.comnih.govnih.gov. Matrine has been shown to suppress viral RNA copy number in rhabdomyosarcoma cells and reduce mortality and clinical symptoms in EV71-infected mice by decreasing viral replication nih.govnih.gov.

Anticancer Effects

This compound has demonstrated anticancer properties in various preclinical models patsnap.comwikipedia.orgacs.orgnih.gov.

Efficacy in Renal Cell Carcinoma Models

Studies have investigated the efficacy of this compound in renal cell carcinoma (RCC) models nih.govnih.govfrontiersin.orgresearchgate.net. In vitro studies using renal cancer cells have shown that this compound can inhibit cell proliferation, migration, and invasion, while inducing apoptosis and increasing sensitivity to chemotherapy nih.govnih.govfrontiersin.org.

The underlying mechanism for these effects in RCC appears to involve the suppression of β-catenin expression nih.govnih.govfrontiersin.org. Overexpression of β-catenin was found to reverse the inhibitory effects of this compound on cell proliferation, apoptosis, and metastasis in vitro nih.govfrontiersin.org.

In vivo studies using nude mice xenografted with renal cancer cells demonstrated that this compound treatment effectively inhibited tumor growth nih.govnih.govfrontiersin.org. Analysis of tumor tissues from treated mice revealed decreased levels of nuclear β-catenin, confirming the in vitro findings frontiersin.org. TUNEL staining and Ki-67 immunohistochemistry further indicated that this compound promoted apoptosis and suppressed proliferation in vivo frontiersin.org.

Inhibition of Lung Cancer Progression in Xenograft Models

This compound has demonstrated inhibitory effects on lung cancer growth in preclinical xenograft models. In one study using a non-small cell lung cancer (NSCLC) xenograft mouse model, this compound, particularly in combination with paclitaxel (B517696), led to a significant reduction in tumor volume mdpi.comnih.gov. This compound at a dose of 30 mg/kg administered intraperitoneally thrice a week for 20 days did not induce a significant change in lung tumor volume when used alone, but the combination treatment showed a notable reduction mdpi.com. Another study showed that this compound prominently suppressed tumor growth in a xenograft mouse model mdpi.comnih.gov. Mechanistically, this compound has been shown to inhibit the constitutive activation of STAT5 by suppressing the activation of JAK1/2 and c-Src, nuclear localization, and STAT5 binding to DNA in A549 cells mdpi.comnih.gov. It also abrogated IL-6-induced STAT5 phosphorylation in H1299 cells mdpi.comnih.gov. Furthermore, this compound can inhibit the activation of both wild-type and mutant epidermal growth factor receptor (EGFR) in NSCLC mdpi.comnih.gov.

In a study combining this compound with cisplatin (B142131) in a Lewis lung cancer (LLC) mouse xenograft model, co-treatment significantly inhibited the growth of subcutaneous tumors, diminishing both volume and weight frontiersin.org. The tumor growth inhibition rate in the co-treatment group reached 94.19%, which was significantly higher than that in either single treatment group frontiersin.org.

This compound treatment has also been shown to promote the inhibitory effects of radiation on tumor growth in radioresistant NSCLC xenograft models archivesofmedicalscience.com. After treatment with this compound, the xenograft tumor size and weight from mice that underwent radiotherapy were decreased in vivo archivesofmedicalscience.com. This compound treatment could also inhibit tumor metastasis in these xenograft models archivesofmedicalscience.com.

Here is a summary of selected findings in lung cancer xenograft models:

| Model Type | Treatment | Key Finding | Inhibition Rate (Combination) | Reference |

| NSCLC Xenograft Mouse | This compound (30 mg/kg) + Paclitaxel | Significant reduction in tumor volume | Not specified | mdpi.comnih.gov |

| NSCLC Xenograft Mouse | This compound alone | Prominent suppression of tumor growth | Not specified | mdpi.comnih.gov |

| LLC Xenograft Mouse | This compound + Cisplatin | Synergistic inhibition of tumor growth (volume and weight reduction) | 94.19% | frontiersin.org |

| Radioresistant NSCLC | This compound + Radiation | Promoted inhibitory effects of radiation on tumor growth and inhibited metastasis | Not specified | archivesofmedicalscience.com |

Antitumor Actions in Glioblastoma Models

Research indicates that this compound possesses antitumor properties in glioblastoma (GBM) models. This compound significantly inhibits the proliferation of human GBM cells (U251 and A172) in a concentration-dependent manner nih.gov. It has been suggested that this compound at a concentration of 10-5 M may induce apoptosis in U251 and A172 cells nih.gov. Western blot analysis revealed that this compound treatment led to a significant increase in the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the expression of anti-apoptotic protein Bcl-2 in both U251 and A172 cells nih.gov. Additionally, this compound was found to decrease the migratory ability of these GBM cells nih.gov. These findings suggest that the antitumor effects of this compound in GBM models may be attributed to the inhibition of cell proliferation and migration, as well as the induction of apoptosis through the regulation of apoptosis-associated proteins nih.gov.

This compound has also been reported to induce cell cycle arrest and apoptosis and suppress the invasion of human glioblastoma cells through pathways involving EGFR/PI3K/Akt/mTOR signaling and STAT3 frontiersin.org.

Suppression of Breast Cancer Cell Growth and Metastasis

This compound has shown potential in suppressing breast cancer cell growth and metastasis in preclinical studies. It has been found to abrogate breast cancer cell proliferation and downregulate the Wnt/β-catenin signaling pathway nih.govmdpi.com. This compound significantly suppresses proliferation and promotes S-phase cell cycle arrest through mitochondria-mediated apoptosis in MDA-MB-231 and MCF-7 breast cancer cells nih.govdovepress.com.

Studies have demonstrated that this compound effectively suppressed the viability of MDA-MB-231 and 4T1 breast cancer cells, showing less cytotoxicity on normal breast mammary epithelial MCF-10A cells nih.gov. This compound markedly reversed epithelial-mesenchymal transition (EMT) in highly invasive and metastatic breast cancer MDA-MB-231 and 4T1 cells nih.govdovepress.com. It significantly suppressed cell migration and invasion in these cell lines nih.govdovepress.com. This compound was found to reduce the expression of mesenchymal markers like N-cadherin and vimentin, and the EMT-activating transcription factor Snail, while accelerating the expression of the epithelial marker E-cadherin in 4T1 cells nih.govdovepress.com. The mechanism involves decreasing the expression of αⅤ and β3 integrin and inhibiting their downstream activation by suppressing the phosphorylation of FAK, PI3K, and Akt dovepress.com. This compound also prevented fibronectin-induced EMT and αⅤβ3 integrin/FAK/PI3K/Akt signaling activation dovepress.com.

This compound has also been shown to inhibit the proliferation and invasion of breast cancer cells via the PI3K pathway nih.gov. It repressed the proliferation, migration, and invasion of MCF-7 and MDA-MB-231 cells in a dose-dependent and time-dependent manner nih.gov. This compound inhibited PI3K expression and attenuated the PI3K/Akt signaling pathway cascade, evidenced by dephosphorylation of PI3K and Akt nih.gov.

In triple-negative breast cancer (TNBC), this compound enhanced the anti-tumor effects of Bevacizumab in vivo and showed potential in reducing the risk of relapse and metastasis by impairing the self-renewal ability of TNBC stem cells e-century.usresearchgate.net. This compound suppressed the increased percentage of ALDH1+ TNBC cells induced by Bevacizumab and inhibited EMT and Wnt/β-Catenin signaling induced by Bevacizumab e-century.us.

Here is a summary of selected findings in breast cancer models:

| Cell Lines / Model | Key Finding | Mechanism / Pathway Involved | Reference |

| Breast Cancer Cells | Abrogated proliferation | Downregulation of Wnt/β-catenin signaling pathway | nih.govmdpi.com |

| MDA-MB-231, MCF-7 | Suppressed proliferation, promoted S-phase cell cycle arrest, induced mitochondria-mediated apoptosis | Not specified | nih.govdovepress.com |

| MDA-MB-231, 4T1 | Suppressed viability, reversed EMT, inhibited migration and invasion | Depressing αⅤβ3 integrin/FAK/PI3K/Akt signaling | nih.govdovepress.com |

| MCF-7, MDA-MB-231 | Repressed proliferation, migration, and invasion | Inhibition of PI3K/Akt signaling pathway | nih.gov |

| TNBC (in vivo) | Enhanced anti-tumor effects of Bevacizumab, impaired self-renewal of TNBC stem cells, inhibited EMT and Wnt/β-Catenin signaling | Wnt/β-Catenin signaling pathway | e-century.usresearchgate.net |

Impact on Pancreatic and Gastric Carcinoma Models

This compound has demonstrated inhibitory effects on pancreatic and gastric carcinoma cells. This compound inhibited the growth of PANC-1 pancreatic cancer cells and induced apoptosis by downregulating anti-apoptotic protein such as Bcl-2 and inducing caspase 3 nih.govmdpi.com. This compound can induce apoptotic cell death in human pancreatic cancer, which might be attributed to the regulation of Bcl-2 and IAP families, release of mitochondrial cytochrome c, and activation of caspase-3 nih.gov. The inhibitory effect of this compound on the growth of PANC-1, BxPc-3, and AsPC-1 cells was assessed by MTT assay, showing dose- and time-dependent inhibition of viability nih.gov. PANC-1 was found to be the most sensitive cell line to this compound among these three nih.gov.

In gastric cancer, this compound either alone or in combination with angiogenesis inhibitor NM3 synergistically inhibited the growth of human gastric cancer cells in vitro and abrogated the growth of SGC-7901 cells in vivo nih.gov.

Effects on Osteosarcoma and Leukemia Cells

Preclinical studies have explored the effects of this compound on osteosarcoma and leukemia cells. This compound has been reported to exert antitumor effects on osteosarcoma cells nih.govoncotarget.com. It significantly decreased the invasion and migration potential of MG63 osteosarcoma cells in a dose-dependent manner oncotarget.com. This compound suppressed the growth and invasion of MG63 human osteosarcoma cells by up-regulating PTEN and promoting its nuclear translocation and inhibiting PI3K/Akt signaling pathway oncotarget.com. It also induced cell cycle arrest in G1 phase and apoptosis of MG63 cells oncotarget.com. The 24-h IC50 value of this compound for MG63 cells was 47.75 μM and for U2OS cells was 44.58 μM oncotarget.com.

Regarding leukemia, this compound has been shown to suppress cell proliferation and induce apoptosis in leukemia cells researchgate.netresearchgate.net. Studies on matrine, a related alkaloid, have demonstrated inhibition of acute myelocytic leukemia (AML) cell growth by inducing apoptosis and autophagy, potentially through the AKT/mTOR pathway nih.gov. Matrine treatment inhibited the proliferation of AML THP-1 cells and induced apoptosis, decreasing the expression of p-PI3K, p-AKT, and p-mTOR in a concentration-dependent manner nih.gov. Matrine also inhibited cell viability and induced apoptosis of AML cells through mitochondria-mediated pathway and inhibition of the AKT and extracellular regulated protein kinases (ERK)1/2 pathways nih.gov. While these specific findings are for matrine, this compound is structurally similar and often studied alongside matrine for its anti-cancer effects.

Here is a summary of selected findings in osteosarcoma and leukemia models:

| Cell Lines / Model | Compound | Key Finding | Mechanism / Pathway Involved | Reference |

| MG63, U2OS | This compound | Inhibited proliferation (dose-dependent), induced G1 arrest and apoptosis, decreased invasion and migration | Up-regulating PTEN, inhibiting PI3K/Akt signaling | oncotarget.com |

| AML Cells | Matrine | Inhibited growth, induced apoptosis and autophagy | AKT/mTOR pathway | nih.gov |

| AML THP-1 | Matrine | Inhibited proliferation, induced apoptosis | Inhibition of PI3K/AKT/mTOR signaling | nih.gov |

| AML Cells | Matrine | Inhibited cell viability, induced apoptosis | Mitochondria-mediated pathway, inhibition of AKT and ERK1/2 pathways | nih.gov |

Potential in Cervical Cancer Research

This compound has shown potential in cervical cancer research. It has been reported to induce apoptosis in human cervical cancer cells through guanine (B1146940) nucleotide depletion researchgate.netmdpi.com. This compound significantly inhibited the growth and tumorigenesis of a human cervical cancer cell line (HeLa) in a dose-dependent manner and induced apoptosis through caspase-dependent pathways researchgate.net. Proteomic analysis identified inosine (B1671953) monophosphate dehydrogenase type II (IMPDH2) as a downregulated gene responsible for this compound-induced mitochondrial-related apoptosis researchgate.net. This compound depleted intracellular guanosine (B1672433) 5'-triphosphate (GTP) levels by effective IMPDH inhibition researchgate.net.

Studies also suggest that this compound, in combination with chemotherapy like cisplatin, might be a promising means of overcoming chemoresistance in cervical cancer with high IMPDH2 expression researchgate.net. This compound has also been shown to induce anti-tumor response in cervical cancer by modulating the circ_0008460/miR-197-3p/ribonucleotide reductase subunit M2 (RRM2) axis tandfonline.com. It induced circ_0008460 downregulation in cervical cancer cells, and its inhibitory effects on cell growth, migration, and invasion, as well as its promoting effect on cell apoptosis, were attenuated by circ_0008460 tandfonline.com. This compound upregulated miR-197-3p to inhibit RRM2 expression, impeding cervical cancer cell development tandfonline.com. Tumorigenesis was suppressed by this compound via targeting this axis in vivo tandfonline.com.

Matrine, a related compound, has also shown antitumor efficacy in cervical cancer models, inhibiting cell growth by inducing apoptosis and suppressing invasion and migration by downregulating the p38 signaling pathway spandidos-publications.com.

Reversal of Drug Resistance in Tumor Cells

This compound has demonstrated the ability to reverse drug resistance in various tumor cells. It has been reported to reverse multidrug resistance in cancer cells nih.govdovepress.com. This compound may reverse chemoresistance, including resistance to paclitaxel in lung cancer cells and human squamous cells, and resistance to cisplatin in lung cancer cells researchgate.netnih.gov.

In colorectal cancer, this compound reversed 5-fluorouracil (B62378) (5-FU) resistance in HCT-8/5-FU colon cancer cells in vitro nih.gov. It significantly inhibited tumor cell viability in these resistant cells nih.gov. This compound reversed 5-FU chemoresistance by modulating EMT through inactivation of the NF-κB signaling pathway nih.gov. This compound alone and in combination with 5-FU altered the morphology of resistant cells, induced apoptosis, and upregulated E-cadherin expression by suppressing the NF-κB signaling pathway nih.gov.

Chronic this compound treatment can induce resistance and EMT in colorectal cancer cells through targeting the long non-coding RNA MALAT1 nih.gov. However, this compound treatment suppressed the migration and invasion ability of colorectal cancer cells, and this effect was significantly reversed by overexpression of MALAT1 nih.gov.

This compound treatment has also been found to restore radiosensitivity and inhibit irradiation-induced EMT, invasion, and migration in NSCLC cells through the DcR3/AKT/GSK-3β pathway in vitro archivesofmedicalscience.com.

Here is a summary of selected findings on the reversal of drug resistance:

| Cancer Type | Drug Resistance | Key Finding | Mechanism / Pathway Involved | Reference |

| Lung Cancer | Paclitaxel, Cisplatin, Radiation | May reverse chemoresistance, restored radiosensitivity, inhibited irradiation-induced EMT, invasion, and migration | DcR3/AKT/GSK-3β pathway (for radioresistance) | researchgate.netarchivesofmedicalscience.comnih.gov |

| Cervical Cancer | Cisplatin | May help overcome chemoresistance | Targeting IMPDH2 | researchgate.net |

| Colorectal Cancer | 5-FU | Reversed chemoresistance, inhibited tumor cell viability, reversed EMT, induced apoptosis, upregulated E-cadherin | Inactivation of NF-κB signaling pathway | nih.gov |

| Colorectal Cancer | This compound (chronic treatment) | Induced resistance and EMT | Targeting lncRNA MALAT1 | nih.gov |

Anti-fibrotic Effects

Fibrosis, characterized by excessive accumulation of extracellular matrix proteins, is a pathological process contributing to organ dysfunction in various diseases. This compound has shown promising anti-fibrotic effects in preclinical models of hepatic, pulmonary, and cardiac fibrosis. patsnap.com Its anti-fibrotic mechanisms often involve the modulation of key signaling pathways and the inhibition of fibroblast activation and extracellular matrix production. patsnap.com

Attenuation of Hepatic Fibrosis in Animal Models

Studies in animal models have demonstrated the ability of this compound to attenuate hepatic fibrosis induced by various agents. In rat models of hepatic fibrosis induced by NaAsO2, this compound treatment alleviated fibrosis-like phenotypes. nih.govresearchgate.net This was evidenced by the reversal of changes in liver markers such as TGF-β1, hyaluronic acid (HA), and collagen type IV (COL-IV) expression. nih.govresearchgate.net this compound also reduced the upregulation of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, which are key contributors to liver fibrosis. nih.govresearchgate.net The anti-fibrotic effects of this compound in this model were linked to the suppression of endoplasmic reticulum (ER) stress, inhibition of apoptosis and inflammation, and regulation of cellular calcium homeostasis. nih.govx-mol.netnih.gov

In models of hepatic fibrosis induced by carbon tetrachloride (CCl4) or dimethylnitrosamine (DMN) in mice, this compound also showed protective effects. scispace.com this compound treatment significantly increased the accumulation of this compound in the fibrotic liver, suggesting a potential targeting effect. scispace.com The anti-fibrotic mechanism in CCl4-induced hepatic fibrosis has been shown to involve the modulation of TLR4-dependent inflammatory and TGF-β1 signaling pathways. semanticscholar.org

Intervention in Pulmonary Fibrosis Progression

This compound has also demonstrated efficacy in intervening in the progression of pulmonary fibrosis in experimental models. In mice with bleomycin-induced pulmonary fibrosis, this compound treatment attenuated the fibrotic response. mdpi.comscispace.com This beneficial effect was associated with the inhibition of bleomycin-induced lung inflammation and a reduction in fibroblast proliferation. scispace.com this compound dose-dependently inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in the bronchoalveolar lavage fluid of these mice. scispace.com Furthermore, this compound decreased the expression of inducible nitric oxide synthase (iNOS) in lung tissues, thereby preventing nitric oxide (NO) release. scispace.com A key mechanism identified in the attenuation of pulmonary fibrosis by this compound is the inhibition of the TGF-β/Smad signaling pathway, which plays a crucial role in the synthesis and secretion of extracellular matrix proteins. mdpi.comscispace.com

Protective Effects against Cardiac and Myocardial Fibrosis

Preclinical studies have indicated that this compound provides protective effects against cardiac and myocardial fibrosis. wikipedia.orgfrontiersin.orgnih.gov Research in rats with myocardial fibrosis induced by acute myocardial infarction (AMI) demonstrated that this compound treatment significantly ameliorated hemodynamics and inhibited the expression of TGF-β1 receptor (TβR1) mRNA and Smad3 mRNA. tandfonline.comnih.gov This suggests that this compound's protective effect against myocardial fibrosis may involve modulating the TGF-β1-Smads signal pathway. tandfonline.comnih.gov

In vitro studies using rat cardiac fibroblasts have shown that this compound inhibits TGF-β1-induced proliferation and abnormal differentiation. nih.gov This inhibitory effect was found to be mediated, in part, via the p38MAPK and ERK1/2 signaling pathways. nih.gov Additionally, this compound has been shown to mitigate aldosterone-induced proliferation and migration of cardiac fibroblasts and reduce the levels of fibrosis-associated proteins such as α-SMA, type I collagen, type III collagen, and connective tissue growth factor (CTGF). frontiersin.orgsemanticscholar.org This effect was linked to the activation of the Nrf2/Keap1 pathway. semanticscholar.org The ability of this compound to inhibit the TGF-β1/Smad pathway is considered a primary mechanism by which it prevents the formation and deposition of the extracellular matrix in the heart. frontiersin.org

Neuroprotective Properties

This compound has also exhibited neuroprotective properties in various experimental models of central nervous system diseases, including spinal cord injury and Alzheimer's disease. bepls.comresearchgate.net

Protection against Spinal Cord Injury in Experimental Models

In rat models of spinal cord injury (SCI), this compound treatment has demonstrated neuroprotective effects and promoted functional recovery. researchgate.netresearchgate.net Studies using a compressive SCI model in rats showed that this compound significantly reduced the lesion size, promoted the survival of motor neurons, and attenuated motor dysfunction. researchgate.netresearchgate.net The neuroprotective mechanisms of this compound in SCI are associated with the enhancement of autophagy activity and the inhibition of neuronal apoptosis. researchgate.netresearchgate.net This effect appears to be mediated, at least in part, via the SIRT1/AMPK signaling pathway. researchgate.netresearchgate.net Furthermore, in vitro studies using cortical neurons have shown that this compound can promote axonal extension on a CSPG coating, which mimics the inhibitory environment found after SCI. frontiersin.org

Amelioration of Alzheimer's Disease-like Pathology in Models

This compound has shown potential in ameliorating Alzheimer's disease (AD)-like pathology in experimental models. In AD mice models, this compound treatment significantly improved cognitive and learning abilities during behavioral tests. researchgate.netnih.gov this compound was found to reduce the densities of amyloid-β (Aβ) plaques and astrocyte clusters in the neocortex and hippocampus of AD mice. researchgate.netnih.gov Furthermore, this compound treatment significantly reduced the concentration of pro-inflammatory cytokines, including IL-6, IL-1β, TNF-α, and IL-17A, in these mice, suggesting an anti-neuroinflammatory effect. researchgate.netnih.gov

In vitro studies using PC12 cells, a commonly used model for neuronal studies, have shown that this compound can protect against Aβ25–35-induced cytotoxicity. scispace.comresearchgate.net this compound enhanced antioxidant and antiapoptotic effects and prevented Aβ25–35 peptide aggregation in these cells. scispace.comresearchgate.net It also downregulated the generation of reactive oxygen species (ROS). scispace.comresearchgate.net The neuroprotective potential of this compound against Aβ-induced toxicity involves multiple mechanisms, including the inhibition of acetylcholinesterase, protection against mitochondrial damage, and modulation of signaling pathways such as MAP kinase (ERK1/2, JNK) and NF-κB. scispace.comresearchgate.netcdnsciencepub.com

Mitigation of Diabetic Brain Injury

Preclinical research indicates that this compound demonstrates protective effects against diabetic brain injury. Studies in diabetic rat models have shown that OMT can ameliorate memory impairment and improve cognitive dysfunction. nih.govnih.gov Furthermore, it has been observed to improve the histological structure of the hippocampus in diabetic rats. scispace.com

The protective mechanisms of this compound in diabetic brain injury are linked to its ability to combat oxidative stress and neuronal apoptosis. OMT has been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in the brain tissue of diabetic rats. nih.govnih.govscispace.comresearchgate.net A specific mechanism identified involves the downregulation of the expression and activity of NOX2 and NOX4, enzymes that contribute to ROS production. nih.gov Additionally, this compound suppresses neuronal apoptosis by reducing the levels of cleaved caspase-3 protein. nih.govscispace.com Some studies also suggest that OMT may contribute to improved outcomes by reducing blood glucose levels and enhancing insulin (B600854) sensitivity in diabetic rats. nih.govscispace.com

Defensive Actions against Cerebral Ischemia-Reperfusion Injury

This compound has demonstrated defensive actions against cerebral ischemia-reperfusion (CI/R) injury in preclinical models. Studies in rats subjected to CI/R have shown that systemic administration of this compound significantly reduces the size of ischemic infarcts and brain edema. nih.gov This reduction in tissue damage is accompanied by an improvement in neurological function following CI/R. nih.gov

The neuroprotective effects of this compound in CI/R injury are associated with its influence on antioxidant pathways. Research suggests that OMT's protection is related to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response, including the upregulation of hemeoxygenase-1 (HO-1) expression. nih.govfrontiersin.org OMT has also been found to inhibit lipid peroxidation in the brain after CI/R. nih.gov Related research on matrine, another alkaloid from Sophora flavescens, also highlights protective effects against cerebral ischemia-reperfusion injury through improved antioxidant activity and inhibition of apoptosis. frontiersin.orgnih.gov

Exploratory Research in Epilepsy, Depression, Parkinson's, and Multiple Sclerosis

Exploratory research into the potential therapeutic applications of this compound extends to various neurological and neuropsychiatric conditions, including epilepsy, depression, Parkinson's disease, and multiple sclerosis. While direct studies specifically detailing this compound's exploratory therapeutic efficacy across all these conditions in the provided search results are limited, the research highlights the interconnectedness of these disorders and areas where OMT's known mechanisms of action may be relevant.

Depression is recognized as a common comorbidity in epilepsy, Parkinson's disease, and multiple sclerosis, significantly impacting the quality of life and outcome of the primary neurological disorder. nih.govnih.gov Furthermore, epilepsy has been identified as a risk factor for the later development of Parkinson's disease. epilepsy.org.uk

One study using an experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis, demonstrated that this compound ameliorated the condition. nih.gov This protective effect was linked to OMT's ability to rebalance (B12800153) gut microbiota homeostasis and reduce blood-brain barrier disruption, mechanisms that are increasingly recognized as important in neuroinflammatory and neurodegenerative diseases. nih.gov Given this compound's established anti-inflammatory, antioxidant, and neuroprotective properties observed in models of diabetic brain injury and cerebral ischemia-reperfusion injury, these mechanisms could potentially be relevant in the context of other neurological disorders. However, further direct exploratory research is needed to determine the specific therapeutic efficacy of this compound in epilepsy, depression, and Parkinson's disease.

Immunomodulatory Activities

This compound is known to possess significant immunomodulatory properties, influencing various components of the immune system. nih.govnih.govportlandpress.compatsnap.commdpi.com

Regulation of Intestinal Immune System Homeostasis

This compound plays a role in regulating the homeostasis of the intestinal immune system. Preclinical studies, particularly in models of inflammatory bowel disease (IBD) such as DSS-induced colitis, have shown that OMT can alleviate intestinal inflammation and repair the intestinal immune system. nih.govportlandpress.com

Its mechanisms in the intestine include modulating the PI3K/AKT signaling pathway, which leads to reduced inflammation and tissue damage. nih.gov OMT has been shown to increase the number of CD4+ T cells in colonic tissues and decrease the secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, this compound contributes to protecting the intestinal barrier, evidenced by improved expression of tight junction proteins like zonula occludens-1 (ZO-1) and occludin. nih.govportlandpress.com The regulation of gut microbiota by OMT may also contribute to its beneficial effects on intestinal immune homeostasis. nih.govmdpi.com

Modulation of T-cell Subsets (e.g., Treg/Th17 Imbalance)

This compound is known to modulate the balance of T-cell subsets, particularly the imbalance between regulatory T (Treg) cells and T helper 17 (Th17) cells, which is crucial in the pathogenesis of various inflammatory and autoimmune diseases. portlandpress.commdpi.comspandidos-publications.comnih.govresearchgate.netspandidos-publications.com

Studies have shown that OMT treatment can enhance the differentiation of Treg cells while inhibiting the differentiation of Th17 cells. portlandpress.comnih.gov This is often reflected by a significant upregulation of FOXP3, a key transcription factor for Treg cells, and a downregulation of RORγt, a characteristic transcription factor for Th17 cells. spandidos-publications.comnih.govresearchgate.net This modulation of the Treg/Th17 balance contributes to the anti-inflammatory effects observed with this compound, for instance, in models of rheumatoid arthritis. mdpi.comspandidos-publications.comnih.govresearchgate.net

Interactive Table 1: Effect of this compound on Treg and Th17 Markers

| Marker | This compound Effect | Relevant Condition(s) | Source |

| FOXP3 | Upregulation | Rheumatoid Arthritis, In vitro | spandidos-publications.comnih.govresearchgate.net |

| RORγt | Downregulation | Rheumatoid Arthritis | spandidos-publications.comnih.govresearchgate.net |

Influence on Dendritic Cell Differentiation and Function

This compound has been reported to influence the differentiation and function of dendritic cells (DCs), which are critical antigen-presenting cells that bridge innate and adaptive immunity. spandidos-publications.comnih.govnih.gov

Research suggests that this compound may promote the maturation of dendritic cells. spandidos-publications.comnih.govnih.gov This is indicated by an increase in the expression of key surface markers associated with DC maturation, including CD83, CD86, CD11c, and MHC II. spandidos-publications.comnih.gov Furthermore, OMT-mediated maturation of DCs has been shown to lead to the activation and differentiation of T cells into FOXP3+/CD4+ Treg cells in vitro. spandidos-publications.comnih.govnih.gov Activated DCs can release various cytokines that influence T cell activation and subsequent immune responses. spandidos-publications.comnih.govnih.gov

Antioxidant Properties

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This compound has demonstrated the ability to mitigate oxidative stress through various mechanisms. mdpi.com

Reduction of Oxidative Stress in Disease Models

Studies have shown that this compound can reduce oxidative stress in several disease models. For instance, in a model of acute liver failure induced by lipopolysaccharide/D-galactosamine in mice, this compound treatment decreased malondialdehyde (MDA) activity, a marker of lipid peroxidation, and increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). spandidos-publications.com Similarly, in rats with arsenic trioxide-induced liver injury, this compound inhibited the increase in liver ROS and MDA levels and prevented the decrease in SOD, GPX, and CAT activities caused by arsenic trioxide. nih.goviomcworld.org this compound also attenuated oxidative stress in models of renal ischemia-reperfusion injury in rats, evidenced by reduced MDA levels and increased SOD activity in kidney tissue. researchgate.netscielo.brscielo.br Furthermore, this compound showed protective effects against oxidative stress-induced senescence in HT22 cells and mice by reducing ROS levels. mdpi.comnih.gov In human umbilical vein endothelial cells (HUVECs) treated with oxidized low-density lipoprotein (ox-LDL), this compound significantly decreased ROS generation and MDA content and increased the activities of SOD, CAT, and GSH-Px, indicating attenuation of oxidative stress. spandidos-publications.comresearchgate.net

The following table summarizes some findings on this compound's effects on oxidative stress markers in different disease models:

| Disease Model | Species | Oxidative Stress Marker | This compound Effect | Source |

| LPS/D-GalN-induced acute liver failure | Mice | MDA | Decreased | spandidos-publications.com |

| LPS/D-GalN-induced acute liver failure | Mice | SOD, GSH-Px | Increased | spandidos-publications.com |

| Arsenic trioxide-induced liver injury | Rats | Liver ROS, MDA | Inhibited increase | nih.goviomcworld.org |

| Arsenic trioxide-induced liver injury | Rats | SOD, GPX, CAT | Inhibited decrease | nih.goviomcworld.org |

| Renal ischemia-reperfusion injury | Rats | MDA | Reduced | researchgate.netscielo.brscielo.br |

| Renal ischemia-reperfusion injury | Rats | SOD | Increased activity | researchgate.netscielo.brscielo.br |

| Oxidative stress-induced senescence | HT22 cells, Mice | ROS | Reduced | mdpi.comnih.gov |

| ox-LDL-induced HUVEC injury | HUVECs | ROS generation, MDA | Decreased | spandidos-publications.comresearchgate.net |

| ox-LDL-induced HUVEC injury | HUVECs | SOD, CAT, GSH-Px | Increased activities | spandidos-publications.comresearchgate.net |

| High glucose and high fat-induced insulinoma cells | INS-1 cells | Intracellular ROS | Reduced | kjpp.net |

Activation of Endogenous Antioxidant Pathways

A key mechanism by which this compound exerts its antioxidant effects is through the activation of endogenous antioxidant pathways, particularly the Nuclear factor erythroid 2-related factor (Nrf2)/heme oxygenase-1 (HO-1) pathway. spandidos-publications.comnih.govscielo.br Nrf2 is a transcription factor that regulates the expression of numerous antioxidant enzymes and detoxification proteins. spandidos-publications.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, leading to its degradation. spandidos-publications.comkjpp.net However, under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs), promoting the transcription of downstream genes like HO-1. spandidos-publications.comnih.govspandidos-publications.comkjpp.net

Studies have shown that this compound treatment increases the expression of Nrf2 and HO-1 proteins in various models of oxidative stress. spandidos-publications.comnih.govscielo.br For example, in mice with acute liver failure, this compound significantly increased Nrf2 and HO-1 protein expression. spandidos-publications.com Similarly, in rats with arsenic trioxide-induced liver injury, this compound augmented the expression of Nrf2 and HO-1. nih.gov In renal ischemia-reperfusion injury in rats, this compound pretreatment upregulated the expression of Nrf2 and HO-1 proteins in the kidneys. scielo.brnih.gov this compound also promoted the activation of the SIRT1/Nrf2 signaling pathway in ox-LDL-treated HUVECs, leading to the upregulation of SIRT1 and nuclear Nrf2, and the reversal of ox-LDL-induced downregulation of HO-1. spandidos-publications.comresearchgate.net In high glucose and high fat-treated insulinoma cells, this compound enhanced Nrf2 transcription and increased HO-1 expression, reducing intracellular ROS levels. kjpp.net

This compound's ability to activate the Nrf2/HO-1 pathway contributes significantly to its protective effects against oxidative damage in various tissues and disease states. spandidos-publications.comnih.govscielo.br

Antibacterial and Antiparasitic Effects

Beyond its antioxidant properties, this compound has also demonstrated antibacterial and antiparasitic activities. nih.govmdpi.com

Mechanisms against Bacterial Pathogens (e.g., Edwardsiella tarda)

Research has investigated the antibacterial properties of this compound against various pathogens, including Edwardsiella tarda, a zoonotic bacterium that causes significant losses in the aquaculture industry and can also infect humans. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Studies have shown that this compound possesses antibacterial activity against E. tarda strains. tandfonline.comtandfonline.comfigshare.com

The proposed mechanisms of this compound's antibacterial action against E. tarda include disrupting the integrity of the bacterial cytomembrane and cell wall. tandfonline.comtandfonline.comfigshare.com This disruption can lead to the leakage of intracellular components. tandfonline.com Furthermore, this compound has been shown to induce apoptosis-like effects in bacterial cells, block the cell cycle, and suppress the biosynthesis of bacterial DNA and proteins. tandfonline.comtandfonline.comfigshare.com These multifaceted mechanisms suggest that this compound could be a potential antibacterial agent for diseases caused by pathogenic E. tarda. tandfonline.comtandfonline.com

Other Investigated Pharmacological Effects

This compound has been the subject of research for a wide array of other pharmacological activities. These include antiviral effects against various viruses such as hepatitis B virus (HBV) and hepatitis C virus (HCV), anti-inflammatory properties by modulating inflammatory mediators and pathways like NF-κB, anti-fibrotic effects in organs like the liver and heart, and anti-cancer activities involving mechanisms like inducing apoptosis and inhibiting angiogenesis. wikipedia.orgpatsnap.comnih.govpatsnap.comportlandpress.com Additionally, this compound has been investigated for its potential in improving cardiovascular function, offering neuroprotection, and exhibiting anti-allergic and analgesic effects. wikipedia.orgpatsnap.comnih.govnih.gov

This compound is a quinolizidine (B1214090) alkaloid primarily extracted from the roots of the traditional Chinese herb Sophora flavescens Ait frontiersin.orgbepls.comresearchgate.netchemfaces.com. It is structurally similar to matrine but contains an additional oxygen atom wikipedia.org. This compound has been the subject of numerous preclinical studies investigating a wide range of pharmacological activities frontiersin.orgbepls.comresearchgate.netresearchgate.net.

Antidiabetic Activities

Preclinical research indicates that this compound may possess antidiabetic effects. Studies have shown that this compound can regulate glucose metabolism. In streptozotocin-induced diabetic rats, this compound significantly increased the number of pancreatic islets, promoted insulin secretion, and improved insulin sensitivity researchgate.net. After intragastric administration of this compound for 7 weeks in streptozotocin-induced diabetic rats, both blood glucose levels decreased and insulin levels increased in a dose-dependent manner researchgate.net. This compound has also been reported to reduce hyperglycemia and hyperlipemia in high-fat diet and streptozotocin-stimulated diabetic mice by improving insulin secretion and sensitivity researchgate.netresearchgate.net. Furthermore, this compound can increase the synthesis of glycogen (B147801) in the liver and muscle and the expression levels of glucose transporter 4 researchgate.net. Studies suggest this compound can protect diabetic rats from insulin resistance through the regulation of AKT phosphorylation researchgate.net.

Data from studies on the antidiabetic effects of this compound in animal models are summarized in the table below:

| Animal Model | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | Increased pancreatic islet number, promoted insulin secretion, improved insulin sensitivity, decreased blood glucose, increased insulin. | researchgate.net |

| High-fat diet and streptozetin-stimulated diabetic mice | Reduced hyperglycemia and hyperlipemia, improved insulin secretion and sensitivity. | researchgate.netresearchgate.net |

Gastroprotective Effects (e.g., Gastric Ulcer Prevention)

This compound has shown protective effects against gastric ulcers in preclinical models nih.govresearchgate.net. Studies using ethanol, indomethacin, and restraint water immersion stress-induced ulcer models in rats demonstrated that this compound effectively reduced the area of gastric ulcers and improved pathological changes in ulcerated tissue nih.govresearchgate.net. This compound enhanced the expression of Bcl-2, reduced Bax protein expression, and inhibited alcohol-induced apoptotic death in ulcerated tissue and human gastric epithelial cells nih.govresearchgate.net. It also increased prostaglandin E2 levels and improved oxidative stress parameters (malondialdehyde, superoxide dismutase, catalase, and nitric oxide) and inflammatory parameters (TNF-α, IL-6, and IL-1) in ulcer tissue nih.govresearchgate.net. This compound prevented an inflammatory response by decreasing the expression of p38, p-ERK, p-JNK, and inhibiting NF-κB p65 translocation from the cytoplasm to the nucleus nih.govresearchgate.net. These findings suggest that this compound's gastroprotective actions may be mediated via the suppression of gastric inflammatory reactions, oxidative stress, and pro-apoptotic actions, potentially through the blockade of MAPKs and NF-κB signaling pathways nih.govresearchgate.net.

Antiallergic and Antianaphylactic Properties

This compound exhibits antiallergic and antianaphylactic properties frontiersin.orgresearchgate.netnih.gov. Studies have shown that this compound can mitigate allergic contact dermatitis induced by dinitrofluorobenzene in mice nih.govsci-hub.se. Treatment with this compound moderately reduced skin and ear inflammation, thickness, and inflammatory infiltrates in these models nih.govsci-hub.se. A similar inhibitory effect was observed on the levels of serum IgE, IL-4, and IFNγ nih.govsci-hub.se.

Cardiovascular Protective Effects

Accumulating evidence indicates that this compound may exert protective effects on the cardiovascular system wikipedia.orgresearchgate.netresearchgate.netnih.govacs.orgspandidos-publications.comfrontiersin.org. Studies have explored its potential role against myocardial ischemic damage in rat models of acute myocardial infarction induced by permanent ligation of the left anterior descending coronary artery nih.gov. Administration of this compound relieved myocardial injuries during ischemia by protecting cardiomyocytes from apoptotic death nih.gov. The beneficial effects were likely mediated by inhibiting lipid peroxidation (MDA production) and increasing endogenous antioxidant activity (SOD), activating the survival signaling molecule (Bcl-2), and reducing apoptotic mediators (Fas) and intracellular Ca2+ overload nih.gov. This compound has also been shown to decrease cardiac ischemia, myocardial injury, arrhythmias, and improve heart failure by increasing cardiac function in animal models wikipedia.org. It can attenuate inflammation by suppressing TLR4 levels, inhibiting the nuclear transcription activity of NF-κB, and deactivating the MAPK pathway, thereby reducing serum levels of TNF-α and IL-6 frontiersin.org. Additionally, this compound could improve mitochondrial membrane potential, inhibit the expression of pro-apoptotic proteins Caspase-3 and Bax, reduce inflammatory cell infiltration in cardiac tissue, and alleviate cardiomyocyte pyroptosis induced by high glucose and lipopolysaccharides frontiersin.org.

Renal Protective Effects

This compound has demonstrated renal protective effects in preclinical studies researchgate.netspandidos-publications.commdpi.comnih.govnih.gov. It has been found to alleviate gentamicin-induced acute kidney injury (AKI), ischemia-reperfusion injury (IRI), and renal fibrosis in animal models mdpi.com. In a rat model of IgA nephropathy (IgAN), this compound treatment led to a notable decrease in urine protein levels and red blood cells, suggesting reduced kidney damage nih.gov. It also reduced BUN, serum ALB, and creatinine (B1669602) levels, indicating renoprotective effects nih.gov. Histopathology demonstrated preservation of glomerular diameter in the treatment group nih.gov. Immunofluorescence and ELISA revealed a reduction in the levels of proinflammatory (IL-6, TNF-α) and profibrotic (TGF-β, SMAD 3, and α-SMA) markers in treated rats, suggesting that this compound has renoprotective effects on the inhibition of pathological EMT processes and fibrosis in IgAN nih.gov. This compound pretreatment significantly decreased renal dysfunction, attenuated renal histological changes, and reduced reactive oxygen species production in renal tissue upon I/R injury in rats nih.gov. It also activated serum antioxidant enzyme activities nih.gov. The beneficial effects against renal I/R injury were likely mediated by inhibiting lipid peroxidation and increasing endogenous antioxidant activity nih.gov. This compound may ameliorate renal ischemia-reperfusion injury via the Nrf2/HO-1 pathway spandidos-publications.com.

Regulation of Thrombopoiesis

This compound has been identified as a novel Toll-like receptor 2 (TLR2) agonist that promotes megakaryopoiesis and thrombopoiesis through the STING/NF-κB pathway larvol.comnih.govdntb.gov.ua. In in vitro studies, this compound markedly promoted megakaryocyte (MK) differentiation and maturation nih.gov. Moreover, this compound induced thrombopoiesis in Tg (cd41:eGFP) zebrafish and accelerated thrombopoiesis and platelet function recovery in radiation-induced thrombocytopenia (RIT) model mice nih.gov. Mechanistically, this compound directly binds to TLR2 and regulates the downstream pathway stimulator of interferon genes (STING)/nuclear factor-kappaB (NF-κB), which can be blocked by specific inhibitors of TLR2 and STING larvol.comnih.gov. This suggests that this compound plays a critical role in accelerating MK differentiation and thrombopoiesis via the STING/NF-κB axis nih.gov.

Anti-psoriasis effects